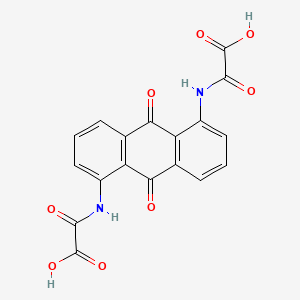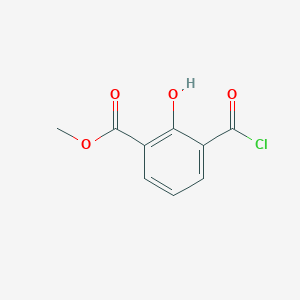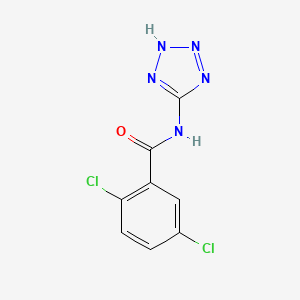
2,5-dichloro-N-(2H-tetrazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-N-(2H-tetrazol-5-yl)benzamide is a chemical compound with the molecular formula C8H5Cl2N5O It is known for its unique structure, which includes a benzamide core substituted with two chlorine atoms and a tetrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2H-tetrazol-5-yl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 5-aminotetrazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-dichloro-N-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis, often under reflux conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with various functional groups replacing the chlorine atoms.
Oxidation and Reduction: Products include different oxidation states of the tetrazole ring.
Hydrolysis: Products include 2,5-dichlorobenzoic acid and 5-aminotetrazole.
Wissenschaftliche Forschungsanwendungen
2,5-dichloro-N-(2H-tetrazol-5-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 2,5-dichloro-N-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. Additionally, the chlorine atoms on the benzene ring can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide: Similar structure with an ethyl group on the tetrazole ring.
3,5-dichloro-N-(2H-tetrazol-5-yl)benzamide: Similar structure with chlorine atoms at different positions on the benzene ring.
2,5-di(2H-tetrazol-5-yl)terephthalic acid: Contains two tetrazole rings and a terephthalic acid core
Uniqueness
2,5-dichloro-N-(2H-tetrazol-5-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the tetrazole ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
560080-25-3 |
|---|---|
Molekularformel |
C8H5Cl2N5O |
Molekulargewicht |
258.06 g/mol |
IUPAC-Name |
2,5-dichloro-N-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C8H5Cl2N5O/c9-4-1-2-6(10)5(3-4)7(16)11-8-12-14-15-13-8/h1-3H,(H2,11,12,13,14,15,16) |
InChI-Schlüssel |
XZCOIRRGZFFROY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=NNN=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


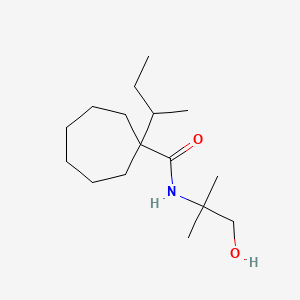
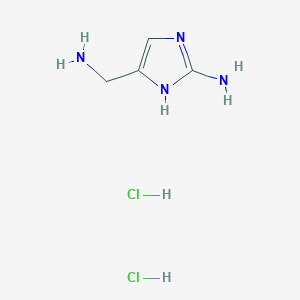

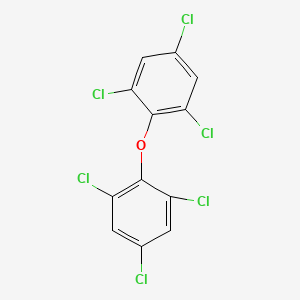
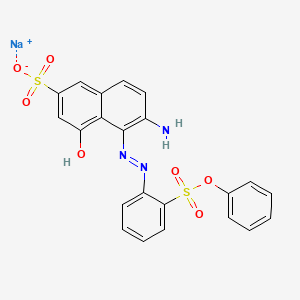
![Acetamide,N-cyclohexyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13795899.png)
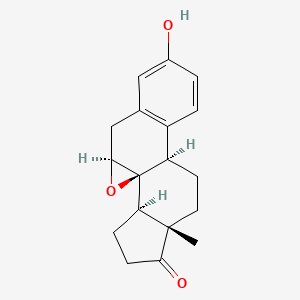

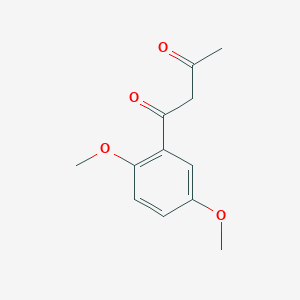
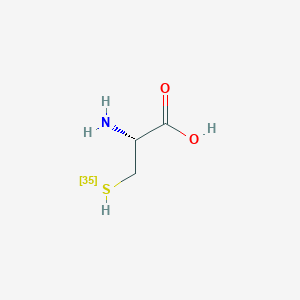
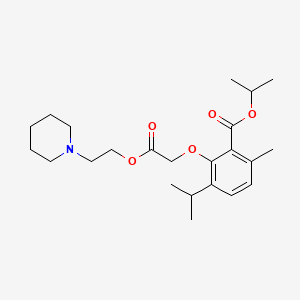
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(3-nitrophenyl)-](/img/structure/B13795935.png)
